2',3'-Dimethoxyflavone

Overview

Description

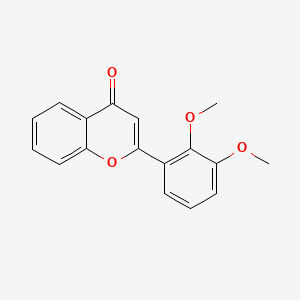

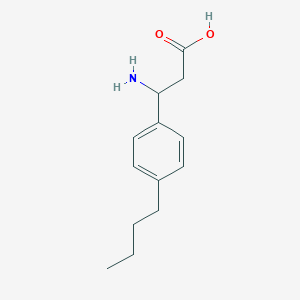

2’,3’-Dimethoxyflavone is a chemical compound . It is also known as 2-(2,3-Dimethoxyphenyl)-4H-1-benzopyran-4-one . The molecular formula of 2’,3’-Dimethoxyflavone is C17H14O4 .

Synthesis Analysis

The synthesis and biotransformation of flavones containing methoxy substituents in the B ring, such as 2’,3’-Dimethoxyflavone, have been described . Strains of entomopathogenic filamentous fungi were used as biocatalysts . The number and the place of attachment of the methoxy groups in the flavonoid structure influenced the biotransformation rate and the amount of nascent products . Another method involves the use of 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences .Molecular Structure Analysis

The molecular weight of 2’,3’-Dimethoxyflavone is 282.2907 . The IUPAC Standard InChI of 2’,3’-Dimethoxyflavone is InChI=1S/C17H14O4/c1-19-15-9-5-7-12(17(15)20-2)16-10-13(18)11-6-3-4-8-14(11)21-16/h3-10H,1-2H3 .Chemical Reactions Analysis

The formation of products and semi-products from 2’,3’-Dimethoxyflavone is the result of a cascading process . The test compounds undergo progressive demethylation and/or hydroxylation and 4- O -methylglucosylation .Physical And Chemical Properties Analysis

The molecular formula of 2’,3’-Dimethoxyflavone is C17H14O4 . The molecular weight is 282.2907 .Scientific Research Applications

Cancer Research and Potential Therapeutic Applications

- Glioblastoma Multiforme Treatment : 3-Hydroxy-3',4'-dimethoxyflavone, a natural compound similar to 2',3'-Dimethoxyflavone, shows promise as an anticancer therapy for glioblastoma multiforme. This compound inhibits the invasive potentials and stemness in glioblastoma cells, potentially functioning as a negative agent against the aggressiveness of these cells (Bae et al., 2014).

- Breast Cancer Cell Research : 3',4'-Dimethoxyflavone (3',4'-DMF) acts as an aryl hydrocarbon receptor antagonist in human breast cancer cells, inhibiting responses induced by certain toxins and confirming its potential as an anticancer compound (Lee & Safe, 2000).

- Chemopreventive Properties : Methylated flavones like 5,7-dimethoxyflavone are being explored as cancer chemopreventive agents due to their high oral bioavailability and potential effectiveness, particularly in oral cancer (Walle et al., 2007).

Antimicrobial and Antifungal Applications

- Antibacterial Activity : Compounds related to 2',3'-Dimethoxyflavone have been isolated from plants like Acanthospermum hispidum DC and shown to exhibit antibacterial activity against a range of bacteria including Salmonella typii and Staphylococcus aureus (Edewor & Olajire, 2011).

- Antifungal Activity : Structural modifications of 5,7-dimethoxyflavone from Kaempferia parviflora have resulted in derivatives that exhibit antifungal activity against Candida albicans (Yenjai et al., 2009).

Applications in Immune System Modulation and Analgesic Properties

- Tumor Inhibition and Immunity : Flavone from Cirsium japonicum, which includes compounds like 5, 7-dihydroxy-6, 4'-dimethoxyflavone, can inhibit tumor growth and promote immune responses in mice, indicating its potential as an anti-tumor drug (Liu et al., 2006).

- Analgesic and Anti-inflammatory Activities : Dimethoxyflavone isolated from Stereospermum kunthianum stem bark demonstrates significant analgesic and anti-inflammatory activities, suggesting its use in treating painful and inflammatory conditions (Ching & Abiodun, 2018).

Antioxidant and Anti-aging Research

- Synthesis and Antioxidant Activity : The synthesis of 7-hydroxy-3',4'-dimethoxyflavone and its antioxidant activity have been explored, showing potential pharmaceutical effects (Elfi Susanti Vh et al., 2012).

- Anti-pigmentation Effect : 2',4'-Dimethoxyflavone has been studied for its effects on melanogenesis, suggesting its potential as a whitening agent in cosmetics (Lee et al., 2006).

Mechanism of Action

Polymethoxyflavones (PMFs), including 2’,3’-Dimethoxyflavone, have been intensively studied for their biological activities, including anti-inflammatory and anticancer activities . The methoxy groups in PMFs make them more lipophilic than hydroxyl flavones, which may affect their biological activities .

properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-9-5-7-12(17(15)20-2)16-10-13(18)11-6-3-4-8-14(11)21-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEGMEUWGGBBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350240 | |

| Record name | 2',3'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dimethoxyflavone | |

CAS RN |

2554-84-9 | |

| Record name | 2',3'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxyphenyl)amino]acetonitrile](/img/structure/B3050298.png)

![Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, 2,9-dichloro-](/img/structure/B3050299.png)

![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)

![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)